

Unveiling the Solid-State Architecture of 4-Chlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzamide

Cat. No.: B146232

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of **4-chlorobenzamide**, a molecule of significant interest in chemical and pharmaceutical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and the experimental procedures used for its determination. All quantitative data is presented in structured tables for clarity and comparative ease.

Crystallographic Data Summary

The crystal structure of **4-chlorobenzamide** (C_7H_6ClNO) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. The unit cell parameters and other crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **4-Chlorobenzamide**.

Parameter	Value
CCDC Deposition No.	193979
Empirical formula	C ₇ H ₆ ClNO
Formula weight	155.58
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 14.118(3) Å
b = 5.439(1) Å	
c = 9.204(2) Å	
β = 95.14(3)°	
Volume	703.1(3) Å ³
Z	4
Calculated density	1.468 Mg/m ³
Absorption coefficient	0.438 mm ⁻¹
F(000)	320
Crystal size	0.3 x 0.2 x 0.2 mm
Theta range for data collection	2.62 to 26.37°
Index ranges	-17 ≤ h ≤ 17, -6 ≤ k ≤ 6, -11 ≤ l ≤ 11
Reflections collected	6397
Independent reflections	1432 [R(int) = 0.0314]
Completeness to theta = 26.37°	99.9 %
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	1432 / 0 / 91
Goodness-of-fit on F^2	1.053
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0416$, $wR_2 = 0.1098$
R indices (all data)	$R_1 = 0.0543$, $wR_2 = 0.1183$
Largest diff. peak and hole	0.291 and -0.273 e. \AA^{-3}

Molecular Geometry

The molecular structure of **4-chlorobenzamide** consists of a planar benzamide core with a chlorine atom substituted at the para position of the benzene ring. Selected bond lengths and angles are presented in Tables 2 and 3, respectively. These values are within the expected ranges for similar aromatic amide structures.

Table 2: Selected Bond Lengths (\AA) for **4-Chlorobenzamide**.

Bond	Length (\AA)
Cl(1)-C(4)	1.741(2)
O(1)-C(7)	1.239(2)
N(1)-C(7)	1.329(2)
C(1)-C(2)	1.385(3)
C(1)-C(6)	1.388(3)
C(1)-C(7)	1.500(3)
C(2)-C(3)	1.381(3)
C(3)-C(4)	1.378(3)
C(4)-C(5)	1.379(3)
C(5)-C(6)	1.382(3)

Table 3: Selected Bond Angles ($^\circ$) for **4-Chlorobenzamide**.

Angle	Degrees (°)
C(2)-C(1)-C(6)	118.9(2)
C(2)-C(1)-C(7)	119.5(2)
C(6)-C(1)-C(7)	121.6(2)
C(3)-C(2)-C(1)	120.6(2)
C(4)-C(3)-C(2)	119.8(2)
C(3)-C(4)-C(5)	120.5(2)
C(3)-C(4)-Cl(1)	119.5(2)
C(5)-C(4)-Cl(1)	120.0(2)
C(6)-C(5)-C(4)	119.6(2)
C(5)-C(6)-C(1)	120.6(2)
O(1)-C(7)-N(1)	122.5(2)
O(1)-C(7)-C(1)	120.2(2)
N(1)-C(7)-C(1)	117.3(2)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **4-chlorobenzamide** is dominated by a network of intermolecular hydrogen bonds. The amide group acts as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of centrosymmetric $R^2_2(8)$ dimers. These dimers are further linked into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °) for **4-Chlorobenzamide**.

D–H⋯A	d(D–H)	d(H⋯A)	d(D⋯A)	∠(DHA)
N(1)– H(1A)⋯O(1) ⁱ	0.86	2.10	2.955(2)	175.9
N(1)– H(1B)⋯O(1) ⁱⁱ	0.86	2.15	3.001(2)	172.1

Symmetry codes:
(i) -x+1, -y+1, -z+1; (ii) x, y-1, z

Beyond hydrogen bonding, the crystal structure is stabilized by weaker interactions, including C-H⋯π and potential halogen interactions, contributing to the overall three-dimensional architecture.

Experimental Protocols

Synthesis of 4-Chlorobenzamide

A plausible synthetic route involves the ammonolysis of 4-chlorobenzoyl chloride. In a well-ventilated fume hood, 4-chlorobenzoyl chloride (1 eq.) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and concentrated aqueous ammonia (a slight excess) is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional hour at room temperature. The resulting white precipitate of **4-chlorobenzamide** is collected by vacuum filtration, washed with cold water, and dried.

Crystallization

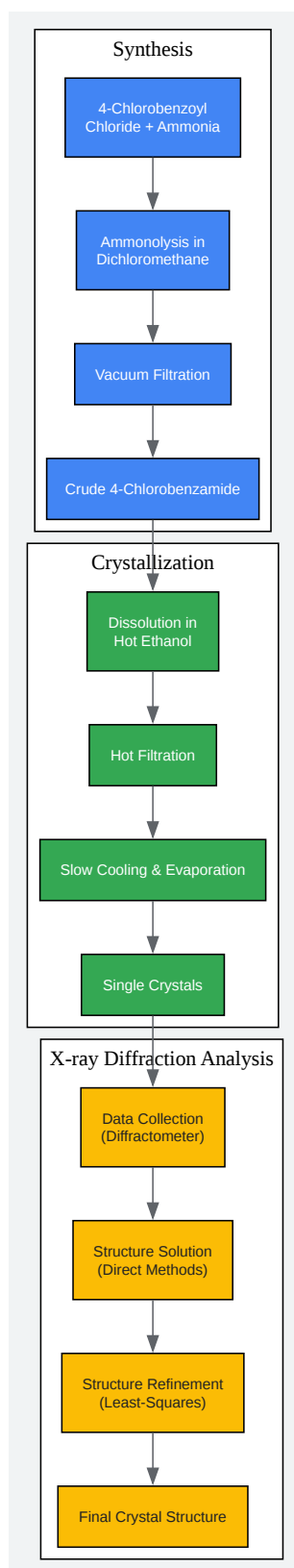
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent. The crude **4-chlorobenzamide** is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. The hot, saturated solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days, promoting the growth of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo K α radiation source. The collected data is processed for Lorentz and polarization corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

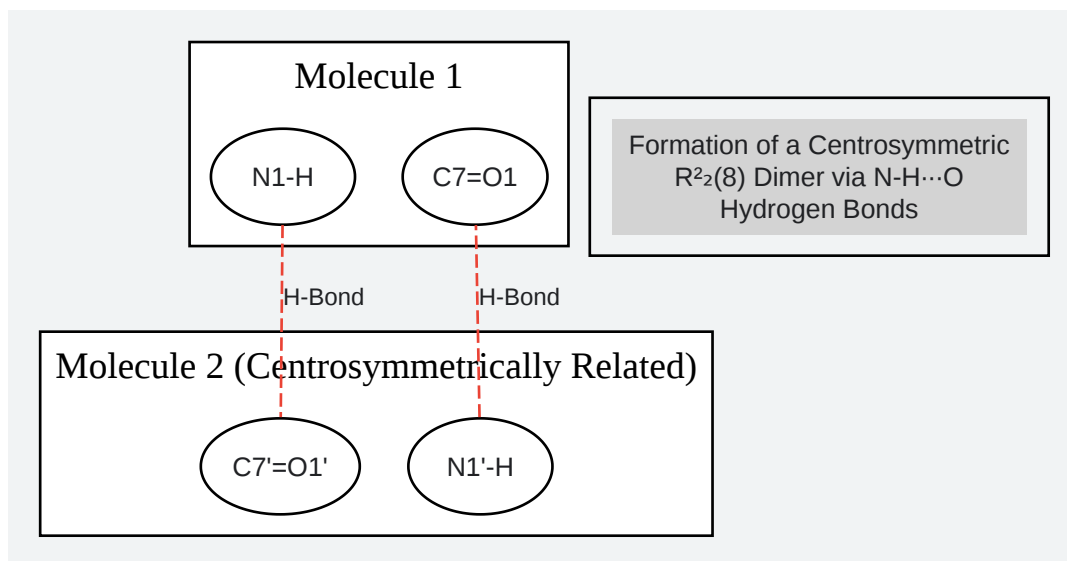
Visualizations

The following diagrams illustrate the key experimental and structural aspects of the **4-chlorobenzamide** analysis.



[Click to download full resolution via product page](#)

Experimental Workflow for **4-Chlorobenzamide** Crystal Structure Analysis.



[Click to download full resolution via product page](#)

Hydrogen Bonding Interactions in the **4-Chlorobenzamide** Dimer.

- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-Chlorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146232#crystal-structure-analysis-of-4-chlorobenzamide\]](https://www.benchchem.com/product/b146232#crystal-structure-analysis-of-4-chlorobenzamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com